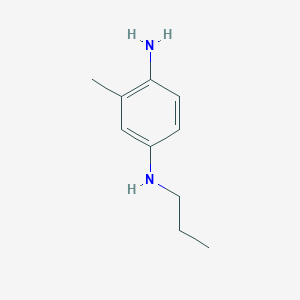

3-Methyl-n1-propylbenzene-1,4-diamine

Description

3-Methyl-n1-propylbenzene-1,4-diamine is a substituted aromatic diamine featuring a benzene ring with amine groups at the 1 and 4 positions. The N1 nitrogen is substituted with a propyl group bearing a methyl branch at the third carbon (denoted as 3-methylpropyl), while the N4 position retains a primary amine group (-NH₂) unless otherwise substituted. This structural configuration introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-methyl-4-N-propylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMCVBWOWZEJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-n1-propylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes:

Friedel-Crafts Acylation:

Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

Reduction of Nitro Group: The nitro group is reduced to an amine using a reducing agent such as iron in hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-n1-propylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert nitro groups to amines using reducing agents like iron in hydrochloric acid.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Iron in hydrochloric acid for nitro group reduction.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

3-Methyl-n1-propylbenzene-1,4-diamine has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-n1-propylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The specific pathways and molecular targets depend on the context of its application, such as its role in biological systems or chemical synthesis .

Comparison with Similar Compounds

Key Observations:

However, this property remains untested in the literature reviewed. N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-phenylenediamine demonstrates how bulky alkyl and aryl substituents enhance stability in industrial applications, such as polymer antioxidants . Nitro and trifluoromethyl groups (e.g., in ’s compound) introduce electron-withdrawing effects, favoring interactions with biological targets like ion channels or enzymes .

Biological and Toxicological Profiles: MMBD () highlights the carcinogenic risks of certain aromatic diamines, emphasizing the role of metabolic activation in toxicity. The 3-methylpropyl group in the target compound may alter metabolic pathways compared to MMBD’s methylphenyl substituents .

Synthetic and Industrial Relevance :

- Hydroxyalkylation and nitro-substitution methods (–3) are common strategies for modifying benzene-1,4-diamine derivatives. The target compound’s synthesis likely involves similar alkylation techniques, though specific protocols are undocumented .

- Industrial analogs like CAS 793-24-8 are prioritized for their antioxidant properties, whereas the discontinued status of this compound implies niche or obsolete applications .

Research Findings and Data Limitations

- Metabolism and Toxicology : N-Alkylated spermine analogs () undergo enzymatic catabolism by polyamine oxidases, suggesting that the 3-methylpropyl group in the target compound could influence metabolic stability or excretion pathways. However, direct studies are lacking .

- DNA Intercalation Potential: Bicyclic diamines (e.g., ’s IC2 and IC5) demonstrate DNA intercalation comparable to doxorubicin. The planarity of this compound’s benzene ring may permit similar interactions, but steric hindrance from the branched alkyl group could reduce efficacy .

- Safety and Regulation : The REACH-compliant safety data for CAS 793-24-8 () underscores the importance of substituent-driven hazard profiling, which remains unaddressed for the target compound .

Biological Activity

3-Methyl-n1-propylbenzene-1,4-diamine, also known as a substituted aromatic amine, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies. The information is compiled from diverse scientific sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 164.25 g/mol. The compound features a benzene ring substituted with two amino groups at the 1 and 4 positions, along with a methyl and propyl group at the 3 and 1 positions respectively.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino groups can participate in hydrogen bonding, enhancing its interaction with biomolecules.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. For instance, studies have shown that aromatic amines can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .

Potential Therapeutic Applications

Anticancer Activity : Some studies suggest that derivatives of aromatic amines exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death .

Anti-inflammatory Effects : There is evidence that certain substituted benzene diamines can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or other inflammatory diseases .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the anticancer effects of a related compound, demonstrating significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that the compound induced apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of similar compounds with cytochrome P450 enzymes. The results indicated that these compounds could significantly inhibit enzyme activity, suggesting potential implications for drug-drug interactions and toxicity profiles in pharmacotherapy .

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Aromatic Amine | Anticancer, Anti-inflammatory |

| 3-Methyl-N-1-propyl-benzene-1,2-diamine | Aromatic Amine | Moderate cytotoxicity |

| Benzidine | Aromatic Amine | Known carcinogen |

The comparison shows that while all compounds share structural similarities as aromatic amines, their biological activities vary significantly based on substituents and positions on the benzene ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.